molecular formula C28H23IN8O3 B11117052 N-(3,4-dimethylphenyl)-6-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

N-(3,4-dimethylphenyl)-6-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11117052
M. Wt: 646.4 g/mol
InChI Key: ASOVIZVOHJEBNJ-OKCVXOCRSA-N
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Description

5-(4-IODOPHENYL)-2-FURALDEHYDE 2-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-IODOPHENYL)-2-FURALDEHYDE 2-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multi-step organic reactions. The starting materials often include 4-iodophenyl derivatives, furaldehyde, and triazine compounds. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(4-IODOPHENYL)-2-FURALDEHYDE 2-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

5-(4-IODOPHENYL)-2-FURALDEHYDE 2-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-IODOPHENYL)-2-FURALDEHYDE 2-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-IODOPHENYL)-2-FURALDEHYDE 2-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its complex structure, which combines multiple functional groups, making it versatile for various chemical reactions and applications. Its potential biological activities also set it apart from simpler iodophenyl compounds .

Properties

Molecular Formula

C28H23IN8O3

Molecular Weight

646.4 g/mol

IUPAC Name

4-N-(3,4-dimethylphenyl)-2-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C28H23IN8O3/c1-17-3-8-22(15-18(17)2)32-27-33-26(31-21-9-11-23(12-10-21)37(38)39)34-28(35-27)36-30-16-24-13-14-25(40-24)19-4-6-20(29)7-5-19/h3-16H,1-2H3,(H3,31,32,33,34,35,36)/b30-16+

InChI Key

ASOVIZVOHJEBNJ-OKCVXOCRSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC=C(O4)C5=CC=C(C=C5)I)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC=C(O4)C5=CC=C(C=C5)I)C

Origin of Product

United States

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